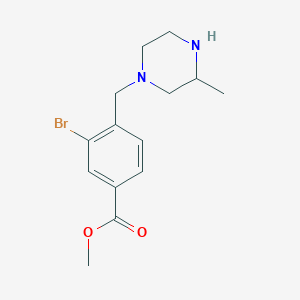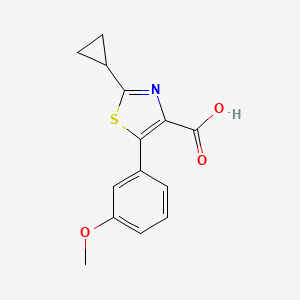
3-Bromo-6-methoxy-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-methoxy-5-nitro-2-Pyridinamine: is a chemical compound with the molecular formula C6H6BrN3O3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine typically involves multiple steps. One common method includes the bromination of 6-methoxy-2-pyridinamine followed by nitration. The reaction conditions often require the use of bromine or brominating agents and nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of automated systems and advanced technologies helps in maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-6-methoxy-5-nitro-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-bromo-6-methoxy-5-amino-2-Pyridinamine.
Oxidation: Formation of 3-bromo-6-formyl-5-nitro-2-Pyridinamine.
Applications De Recherche Scientifique
3-bromo-6-methoxy-5-nitro-2-Pyridinamine is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-6-methoxy-2-Pyridinamine
- 3-bromo-5-methoxypyridine
- 2-bromo-5-nitropyridine
Comparison
Compared to its similar compounds, 3-bromo-6-methoxy-5-nitro-2-Pyridinamine is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H6BrN3O3 |
|---|---|
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
3-bromo-6-methoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6BrN3O3/c1-13-6-4(10(11)12)2-3(7)5(8)9-6/h2H,1H3,(H2,8,9) |
Clé InChI |
LBLFPVOIXWVYRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1[N+](=O)[O-])Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)

![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)



![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)






